2-(naphthalen-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(NAPHTHALEN-2-YL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a nitrophenoxy group, and an isoindole-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(NAPHTHALEN-2-YL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Naphthalene Derivatization: The naphthalene ring is functionalized to introduce the desired substituents.
Nitrophenoxy Group Introduction: The nitrophenoxy group is introduced through a nucleophilic substitution reaction.
Isoindole-Dione Formation: The final step involves the cyclization reaction to form the isoindole-dione moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reaction pathways.
Purification Techniques: Advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(NAPHTHALEN-2-YL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative.
Scientific Research Applications
2-(NAPHTHALEN-2-YL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(NAPHTHALEN-2-YL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular responses.
Pathway Modulation: Affecting signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(NAPHTHALEN-2-YL)-5-(4-AMINOPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure but with an amino group instead of a nitro group.
2-(NAPHTHALEN-2-YL)-5-(4-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Contains a methoxy group instead of a nitro group.
Uniqueness
2-(NAPHTHALEN-2-YL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H14N2O5 |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-naphthalen-2-yl-5-(4-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C24H14N2O5/c27-23-21-12-11-20(31-19-9-7-17(8-10-19)26(29)30)14-22(21)24(28)25(23)18-6-5-15-3-1-2-4-16(15)13-18/h1-14H |
InChI Key |
ZXQQQYHBAKDVCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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